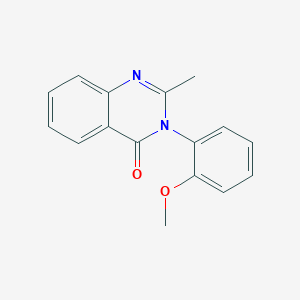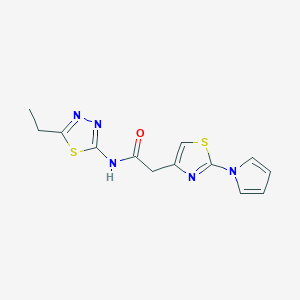![molecular formula C14H11ClF3NO2 B2490366 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1041573-47-0](/img/structure/B2490366.png)
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and diverse chemical properties. Its relevance spans across various scientific fields due to its unique molecular structure, which includes chloro, trifluoromethoxy, and phenol functional groups.
Synthesis Analysis
The synthesis process of related compounds involves multi-step reactions starting from basic aromatic compounds. For instance, a related synthesis process involved high pressure hydrolysis and reduction reactions, followed by addition reactions to achieve the desired product with high yield and minimal environmental impact (Wen Zi-qiang, 2007).
Molecular Structure Analysis
Molecular structures of similar compounds have been elucidated through techniques like X-ray diffraction, indicating stable crystal structures with significant intermolecular interactions, such as hydrogen bonding (Nadir Ghichi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties are influenced by the functional groups present in the molecule. For example, Schiff bases reduction route has been employed in synthesizing compounds with similar structures, highlighting the importance of intermolecular interactions in determining their chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, are crucial for understanding the compound's behavior under different conditions. The synthesis of related compounds has resulted in materials with good solubility in polar organic solvents and excellent thermal stability, indicating potential for various applications (D. Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and potential for forming complexes with metals, have been explored in related compounds. Studies have shown that certain Schiff base ligands can form stable complexes with transition metals, exhibiting interesting electrochemical and catalytic properties (N. Abbas et al., 2020).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study demonstrated the synthesis of similar compounds to 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol, focusing on high yield, good quality, and low environmental pollution (Wen Zi-qiang, 2007).
Biological and Medicinal Applications
- Antimicrobial and Antidiabetic Activities : Research on 4-aminophenol derivatives, which are structurally related, showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, suggesting potential in antimicrobial and antidiabetic treatments (Bushra Rafique et al., 2022).
- Fluorescence-Based Detection : A compound structurally related to 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol was used for fluorescence turn-on detection of cysteine, highlighting its potential in biochemical sensing applications (Hualong Liu et al., 2015).
- Antibacterial and Antifungal Activities : Synthesis of certain Schiff base ligands, which are structurally similar, demonstrated in vitro antibacterial activity against multiple strains, indicating potential applications in antimicrobial treatments (R. Pawar et al., 2016).
Environmental and Material Science Applications
- Oxidative Transformation Studies : Related compounds like triclosan and chlorophene showed rapid oxidation by manganese oxides, suggesting potential environmental applications in the transformation of similar antibacterial agents (Huichun Zhang & Ching-Hua Huang, 2003).
Mechanism of Action
Target of Action
The trifluoromethoxy group might enhance the compound’s binding affinity to its target .
Pharmacokinetics
The compound’s pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the trifluoromethoxy group might influence the compound’s lipophilicity and thus its absorption and distribution .
properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLUFROMXUMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)




![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

